![molecular formula C17H18N4O3 B5634732 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide often involves complex processes. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole (Martins et al., 2002). This suggests a multi-step process is likely required for the synthesis of N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide.
Molecular Structure Analysis
The molecular structure of such compounds is typically complex and may involve multiple rings and functional groups. For example, the study by Liu et al. (2009) on a similar compound, (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, revealed a chiral center and almost coplanar molecular arrangement of certain groups (Liu et al., 2009). Similar structural features might be expected in N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide.
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, which may impact their physical and chemical properties. For instance, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines led to the synthesis of novel pyrazole-5-carboxamides, as studied by Zhu et al. (2014) (Zhu et al., 2014). Such reactions may be pertinent to understanding the chemical behavior of N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are key to understanding the applications of these compounds. For example, the study by Galadzhun et al. (2018) on 2,6-Bis(pyrazol-1-yl)pyridine-4-carboxylate Esters highlighted how structural variations can significantly affect physical properties like solvability and thermal behavior (Galadzhun et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, acidity or basicity, and stability, is crucial. Keating and Alam (2021) demonstrated the functionalization of pyrazolo[3,4-b]pyridine-3-carboxamides using palladium-catalyzed aminocarbonylation, which may offer insights into the chemical behavior of related compounds (Keating & Alam, 2021).
properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-6-13(24-20-11)7-12-9-23-10-15(12)19-17(22)14-8-18-21-5-3-2-4-16(14)21/h2-6,8,12,15H,7,9-10H2,1H3,(H,19,22)/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTCXTNAFQGZNX-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide |
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